

An In-depth Technical Guide to the Chemical Properties of Neryl Propionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neryl propionate*

Cat. No.: *B089702*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **neryl propionate**, a monoterpenoid ester known for its fruity and floral aroma. The information presented herein is intended for use by researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development. This document details the physicochemical properties, synthesis, reactivity, and spectroscopic data of **neryl propionate**, supported by generalized experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties of Neryl Propionate

Neryl propionate, also known as (Z)-3,7-dimethyl-2,6-octadien-1-yl propanoate, is a colorless, oily liquid.^[1] Its characteristic sweet, fruity, and floral scent has led to its use as a fragrance and flavoring agent.^{[1][2]} The key quantitative physicochemical properties of **neryl propionate** are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of **Neryl Propionate**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₂ O ₂	[3]
Molecular Weight	210.31 g/mol	[3]
CAS Number	105-91-9	[3]
Appearance	Colorless, oily liquid	[1]
Odor	Fruity, floral, sweet, reminiscent of jasmine and rose	[1][2]
Boiling Point	233 °C at 760 mmHg	[1]
Density	Approximately 0.9 g/cm ³	[1]
Refractive Index	1.453 - 1.463 at 20 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and other organic solvents.	[1]
Vapor Pressure	0.003 mmHg at 25 °C (estimated)	[4]
Flash Point	110 °C (230 °F)	[4]

Synthesis and Reactivity

Neryl propionate is typically synthesized via the Fischer esterification of nerol with propionic acid, using an acid catalyst such as sulfuric acid.[2] This reaction is reversible and is driven to completion by removing water as it is formed. As a carboxylic ester, **neryl propionate**'s reactivity is characterized by hydrolysis, which can be catalyzed by either acid or base, to yield nerol and propionic acid.

Spectroscopic Data

The structural elucidation of **neryl propionate** is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of **neryl propionate** shows characteristic fragmentation patterns for a monoterpene ester. The instrument used for obtaining reference data is a HITACHI M-80B.[1]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Reference spectra have been obtained using a Bruker WH-90 instrument.[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of **neryl propionate**. These protocols are based on standard laboratory procedures for similar compounds and should be adapted as necessary for specific experimental conditions.

This protocol describes a representative procedure for the synthesis of **neryl propionate** from nerol and propionic acid.

Materials:

- Nerol
- Propionic acid
- Concentrated sulfuric acid (catalyst)
- Diethyl ether (or other suitable extraction solvent)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nerol and a slight excess of propionic acid.

- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude **neryl propionate**.
- Purify the crude product by vacuum distillation to obtain pure **neryl propionate**.

The boiling point can be determined using a distillation apparatus or a micro-boiling point apparatus. The observed boiling point should be corrected to standard pressure (760 mmHg).

The density of the purified liquid can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C).

GC-MS is used to assess the purity of the synthesized **neryl propionate** and confirm its identity.

Typical GC-MS Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV, with a mass scan range of m/z 40-300.[5]

¹H and ¹³C NMR spectra are recorded to confirm the structure of the synthesized ester.

Typical NMR Parameters:

- Solvent: Deuterated chloroform (CDCl₃).
- Instrument: A 300 MHz or higher NMR spectrometer.
- ¹H NMR: Acquire a standard proton spectrum.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For quantitative analysis, inverse-gated decoupling with a sufficient relaxation delay should be used.[6]

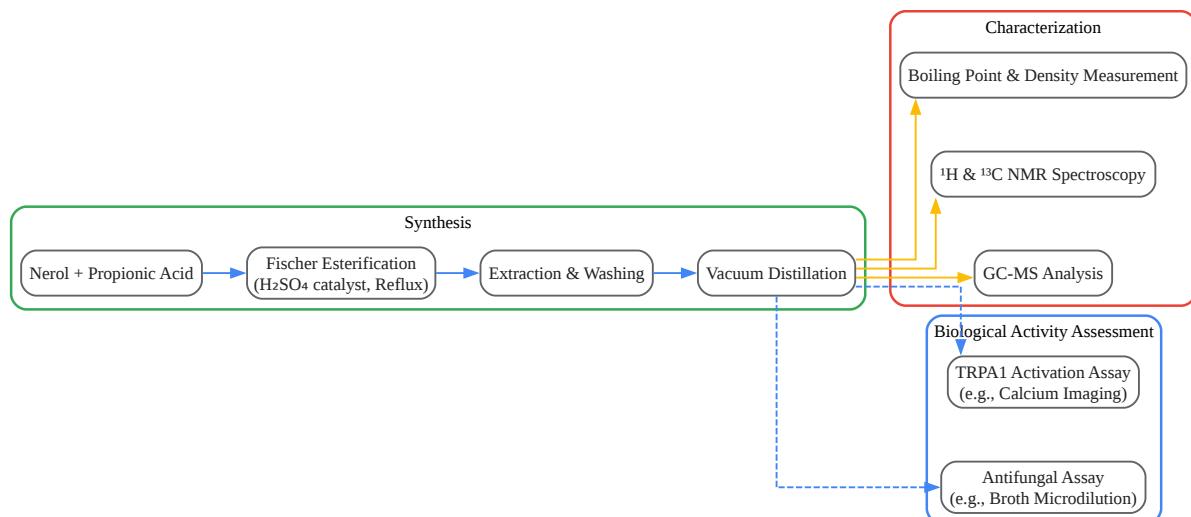
Biological Activity

Neryl propionate has been investigated for its potential biological activities. It has shown promise as an antifungal agent against *Candida albicans* and *Aspergillus niger*. Additionally, it has been identified as an activator of the human Transient Receptor Potential Ankylin 1 (TRPA1) channel, a target of interest in pain and inflammation research.[7]

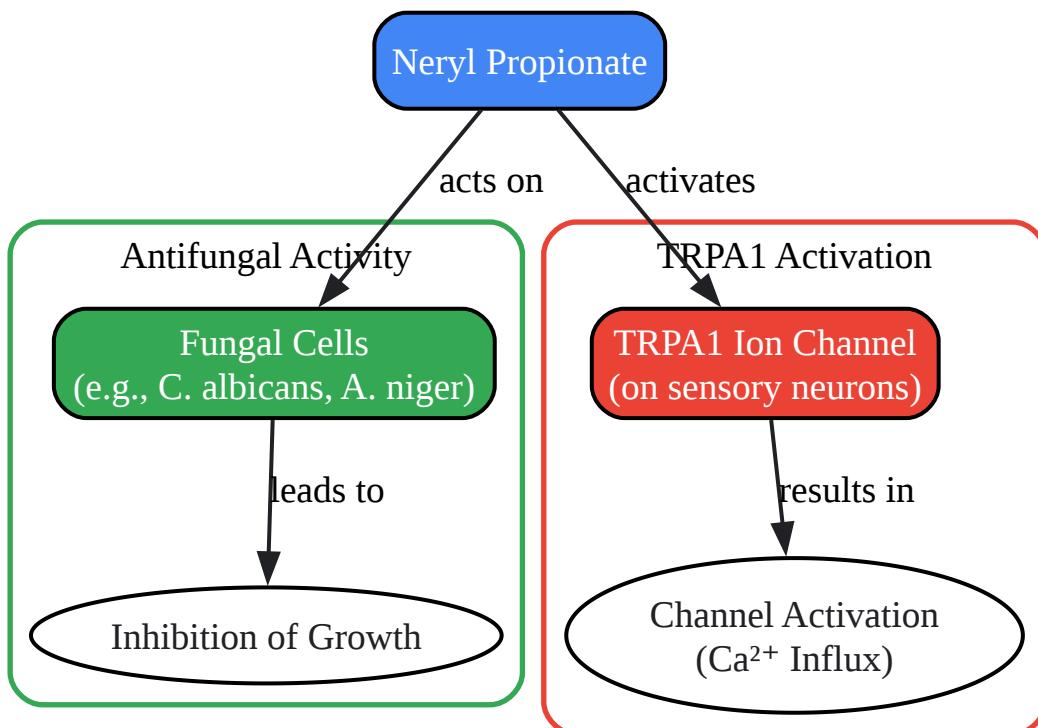
The antifungal activity can be assessed using a broth microdilution method.

Procedure:

- Prepare a stock solution of **neryl propionate** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a fungal growth medium.
- Inoculate each well with a standardized suspension of the test fungus (*C. albicans* or *A. niger*).
- Incubate the plates at an appropriate temperature (e.g., 35 °C for *C. albicans*, 28 °C for *A. niger*) for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.


Activation of the TRPA1 channel can be measured using a calcium imaging assay in cells expressing the channel (e.g., HEK293 cells).

Procedure:


- Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Mount the coverslip on a perfusion chamber of a fluorescence microscope.
- Perfusion the cells with a buffer solution and establish a baseline fluorescence.
- Apply **neryl propionate** at various concentrations and record the changes in intracellular calcium concentration, indicated by changes in fluorescence.
- Use a known TRPA1 agonist (e.g., allyl isothiocyanate) as a positive control.

Visualizations

To illustrate the experimental workflow and logical relationships discussed in this guide, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **neryl propionate**.

[Click to download full resolution via product page](#)

Caption: Known biological interactions of **neryl propionate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neryl propionate | C13H22O2 | CID 5365982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neryl propionate, 105-91-9 [thegoodscentscompany.com]
- 5. nist.gov [nist.gov]
- 6. mdpi.com [mdpi.com]

- 7. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Neryl Propionate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089702#what-are-the-chemical-properties-of-neryl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com